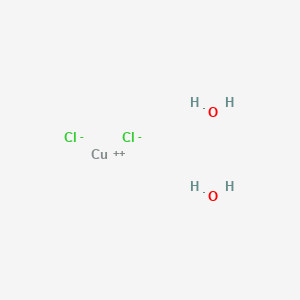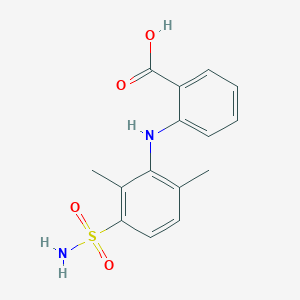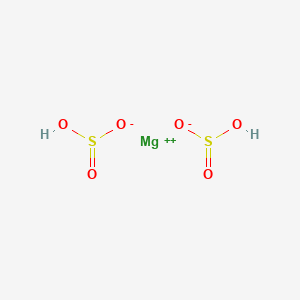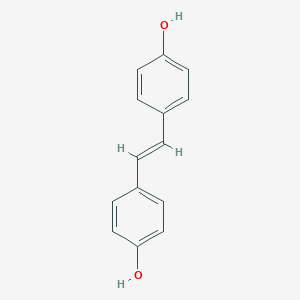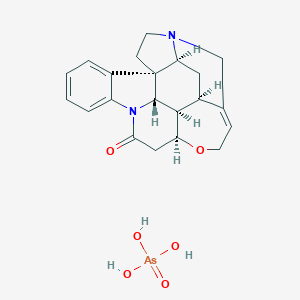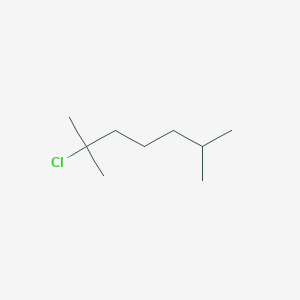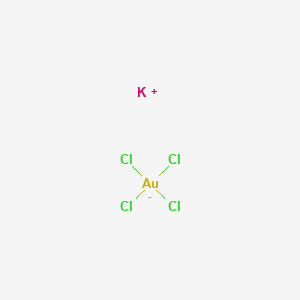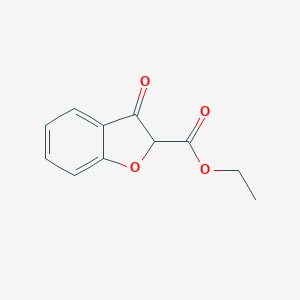
Sulfur oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfur oxide is a chemical compound that is widely used in various industries such as the production of sulfuric acid, paper, and petroleum refining. It is also a major air pollutant that can cause severe health problems and environmental damage.
Applications De Recherche Scientifique
Environmental Applications
Research on sulfur oxides, particularly in relation to emissions from coal-fired flue gas and vehicle exhaust, has been extensive. A bibliometric analysis of global scientific publications from 1995 to 2018 highlights the focus on the environmental impact of sulfur oxides. Key areas include the simultaneous removal of mercury, particulate matter, and CO2, and innovative control methods like adsorption by ionic liquids and advanced oxidation processes. The health hazards associated with sulfur oxides are also a significant area of study (Wang, Fu, Lu, Zhao, & Hao, 2019).
Microbiology and Biotechnology
In microbiology, sulfur-oxidizing bacteria have been studied for their potential in wastewater treatment and bioleaching processes. These bacteria can convert sulfide into elemental sulfur, which can be easily removed from wastewater. This research aligns with broader interests in environmental microbiology and microbial ecology (Kuenen, 2019).
Nanotechnology and Materials Science
Sulfur doping in zinc oxide nanoparticles (ZnO-NPs) is an area of interest due to its impact on the nanoparticles' energy bandgap and antibacterial activities. The research focuses on understanding how temperature and sulfur doping concentration affect these properties, which has significant implications in biomedical and electronic applications (Aga, Efa, & Beyene, 2022).
Energy and Environmental Applications
Sulfur continues to play a vital role in the development of materials for energy and environmental applications. Research spans improving energy efficiency, developing polymers with unique properties, and producing materials for biological applications. This includes environmentally friendly uses for oil refinery waste products containing sulfur (Boyd, 2016).
Electrochemistry and Battery Technology
The research in sulfur chemistry has led to advancements in rechargeable battery technology, particularly in lithium-sulfur and sodium-sulfur batteries. Studies address sulfur electrochemical utilization, low-temperature performance, and rate capability, with implications for developing high-performance, high-energy-density batteries (Akridge, Mikhaylik, & White, 2004).
Chemical Processes and Catalysis
The decomposition of sulfur (VI) oxide is a critical reaction in oxygen-generating processes, with applications in hydrogen-generating chemical plants. Research focuses on identifying effective catalysts, such as noble metals and transition metal oxides, for sulfur (VI) oxide decomposition, which has implications for high-temperature nuclear reactors (Brown & Revankar, 2012).
Propriétés
Numéro CAS |
13827-32-2 |
|---|---|
Nom du produit |
Sulfur oxide |
Formule moléculaire |
SO2 OS |
Poids moléculaire |
48.07 g/mol |
Nom IUPAC |
sulfur monoxide |
InChI |
InChI=1S/OS/c1-2 |
Clé InChI |
XTQHKBHJIVJGKJ-UHFFFAOYSA-N |
SMILES |
O=S |
SMILES canonique |
O=S |
Point d'ébullition |
-10 °C |
Densité |
Relative density (water = 1): 1.4 (liquid, -10 °C) |
melting_point |
-75.5 °C |
Autres numéros CAS |
13827-32-2 7446-09-5 |
Description physique |
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. |
Solubilité |
Solubility in water, ml/100ml at 25 °C: 8.5 |
Synonymes |
sulfur monoxide sulfur oxide |
Densité de vapeur |
Relative vapor density (air = 1): 2.25 |
Pression de vapeur |
Vapor pressure, kPa at 20 °C: 330 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



